

# Application Notes and Protocols for Enantioselective Photocatalytic [3+2] Cycloadditions

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## Compound of Interest

Compound Name: Cyclopropyl(3-methoxyphenyl)methanone

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## Introduction

Photocatalytic [3+2] cycloadditions have emerged as a powerful strategy for the synthesis of structurally complex five-membered carbocycles, which are prevalent motifs in numerous bioactive molecules and natural products.<sup>[1][2]</sup> This method offers a mild and efficient alternative to traditional thermal cycloadditions. The development of enantioselective variants of this reaction is of particular significance, enabling the construction of chiral cyclopentane frameworks with high stereocontrol.<sup>[3][4][5]</sup>

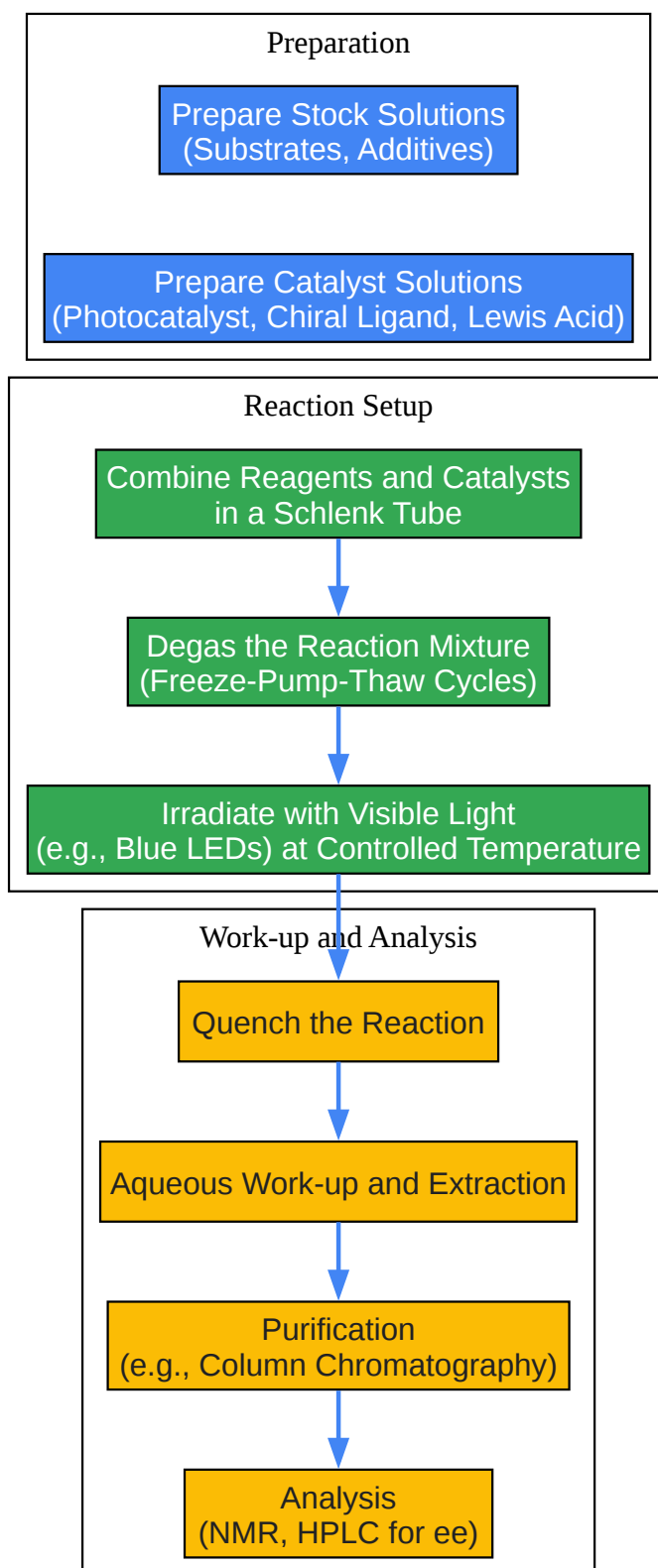
This document provides detailed protocols for the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes, a transformation that leverages a dual catalytic system. This system comprises a visible-light-absorbing photoredox catalyst and a chiral Lewis acid co-catalyst to achieve high yields and enantioselectivities.<sup>[3][6]</sup> The protocols and data presented herein are based on seminal work in the field and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

## Reaction Principle and Mechanism

The enantioselective photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone with an alkene proceeds via a proposed radical-polar stepwise mechanism, as illustrated below. The reaction is initiated by the visible-light excitation of a photoredox catalyst, typically a ruthenium or iridium complex. The excited photocatalyst is reductively quenched by a sacrificial electron donor, generating a potent reductant. This reductant then transfers an electron to the aryl cyclopropyl ketone, which is activated by a chiral Lewis acid. The resulting ketyl radical anion undergoes a ring-opening to form a distonic radical anion. This intermediate then adds to the alkene in a stereocontrolled manner, directed by the chiral Lewis acid. A final radical-polar crossover and demetallation afford the cyclopentane product and regenerate the catalysts.[3]

## Experimental Workflow

The general workflow for setting up the enantioselective photocatalytic [3+2] cycloaddition is outlined below. It involves the careful preparation of reagents and catalysts in a controlled atmosphere, followed by irradiation with a suitable light source for a specified period.



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Caption: General workflow for the enantioselective photocatalytic [3+2] cycloaddition.

## Detailed Experimental Protocol

This protocol is a representative example for the enantioselective [3+2] cycloaddition between an aryl cyclopropyl ketone and styrene.

### Materials:

- Aryl cyclopropyl ketone (1.0 equiv)
- Styrene (2.0 equiv)
- $\text{rac-Ru(bpy)}_3(\text{PF}_6)_2$  (photocatalyst, 0.025 equiv)
- Scandium(III) trifluoromethanesulfonate ( $\text{Sc(OTf)}_3$ ) (Lewis acid, 0.1 equiv)
- Chiral bisoxazoline (BOX) ligand (e.g., 2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (0.11 equiv)
- N,N-Diisopropylethylamine (DIPEA) (sacrificial donor, 1.5 equiv)
- Anhydrous acetonitrile (MeCN) as solvent
- Schlenk tube or other suitable reaction vessel
- Blue LED light source
- Stir plate and stir bar
- Standard glassware for work-up and purification

### Procedure:

- **Catalyst Preparation:** In a glovebox, to a clean, dry Schlenk tube equipped with a magnetic stir bar, add  $\text{Sc(OTf)}_3$  (0.1 equiv) and the chiral BOX ligand (0.11 equiv). Add a portion of the anhydrous acetonitrile and stir the mixture for 30 minutes to allow for the formation of the chiral Lewis acid complex.

- **Reaction Setup:** To the Schlenk tube containing the catalyst solution, add the aryl cyclopropyl ketone (1.0 equiv),  $\text{rac-Ru(bpy)}_3(\text{PF}_6)_2$  (0.025 equiv), and the remaining anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).
- **Degassing:** Seal the Schlenk tube and remove it from the glovebox. Degas the reaction mixture by three cycles of freeze-pump-thaw.
- **Addition of Alkene and Amine:** Backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen). Add styrene (2.0 equiv) and DIPEA (1.5 equiv) via syringe.
- **Photoreaction:** Place the Schlenk tube in a temperature-controlled reaction block (e.g., a cooling bath set to  $-20\text{ }^\circ\text{C}$ ) and position it in front of a blue LED light source. Stir the reaction mixture vigorously during irradiation.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by  $^1\text{H}$  NMR or GC-MS.
- **Work-up:** Upon completion, quench the reaction by opening the tube to the air and adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification and Analysis:** Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by  $^1\text{H}$  NMR spectroscopy of the purified product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

## Data Presentation: Substrate Scope and Performance

The following tables summarize the performance of the enantioselective photocatalytic [3+2] cycloaddition with various aryl cyclopropyl ketones and alkenes. All data is based on published results.<sup>[3]</sup>

Table 1: Variation of the Aryl Cyclopropyl Ketone

Entry	Aryl Group (Ar)	Product	Yield (%)	dr	ee (%)
1	Phenyl	1a	85	>20:1	95
2	4-Methoxyphenyl	1b	82	>20:1	96
3	4-Chlorophenyl	1c	75	>20:1	94
4	3-Methoxyphenyl	1d	88	>20:1	95
5	2-Naphthyl	1e	71	>20:1	92

Reaction conditions: Aryl cyclopropyl ketone (0.1 mmol), styrene (0.2 mmol), Ru(bpy)<sub>3</sub>(PF<sub>6</sub>)<sub>2</sub> (2.5 mol%), Sc(OTf)<sub>3</sub> (10 mol%), chiral ligand (11 mol%), DIPEA (0.15 mmol) in MeCN (1.0 mL) at -20 °C for 24 h.

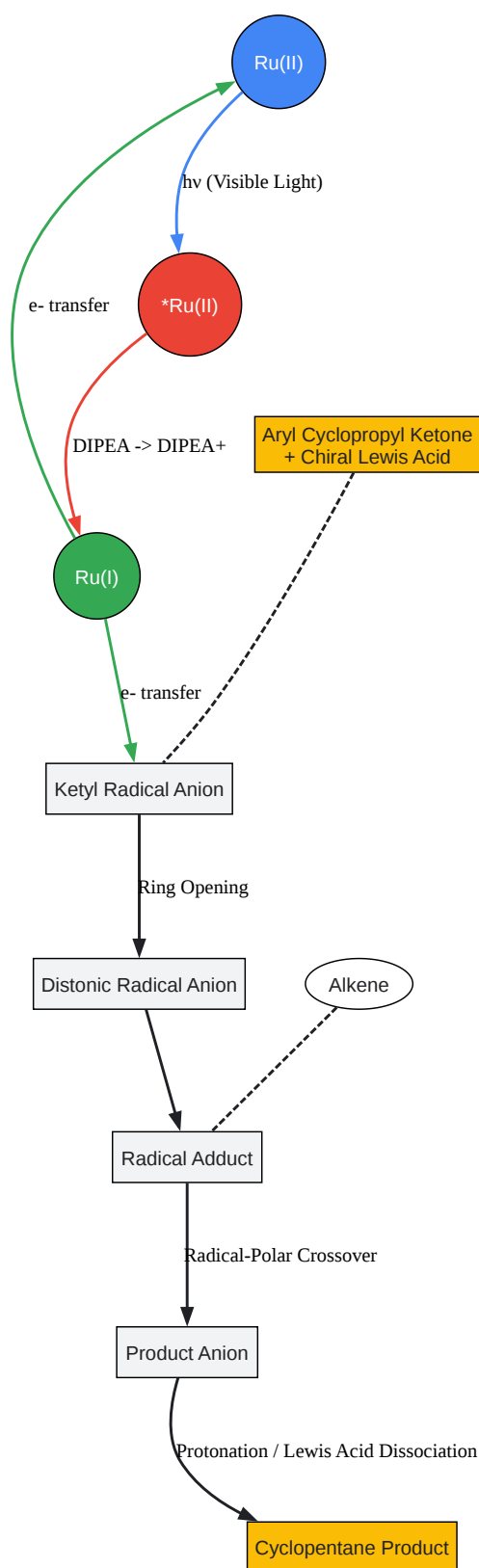
Table 2: Variation of the Alkene

Entry	Alkene	Product	Yield (%)	dr	ee (%)
1	Styrene	2a	85	>20:1	95
2	4-Methylstyrene	2b	83	>20:1	96
3	4-Chlorostyrene	2c	78	>20:1	94
4	2-Vinylnaphthalene	2d	75	>20:1	93
5	Methyl acrylate	2e	65	10:1	90

Reaction conditions: Phenyl cyclopropyl ketone (0.1 mmol), alkene (0.2 mmol), Ru(bpy)<sub>3</sub>(PF<sub>6</sub>)<sub>2</sub> (2.5 mol%), Sc(OTf)<sub>3</sub> (10 mol%), chiral ligand (11 mol%), DIPEA (0.15 mmol) in MeCN (1.0 mL) at -20 °C for 24 h.

## Catalytic Cycle

The proposed dual catalytic cycle for this enantioselective [3+2] cycloaddition is depicted below.



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Caption: Proposed dual catalytic cycle for the enantioselective photocatalytic [3+2] cycloaddition.

## Troubleshooting and Optimization

- Low Yield:
  - Ensure all reagents and the solvent are anhydrous.
  - Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
  - Increase the equivalents of the sacrificial electron donor.
  - Optimize the reaction time and temperature.
- Low Enantioselectivity:
  - Screen different chiral ligands and Lewis acids.
  - Vary the solvent, as it can influence the catalyst-substrate interaction.
  - Lowering the reaction temperature often improves enantioselectivity.
- Formation of Side Products:
  - Adjust the stoichiometry of the reactants.
  - Analyze the crude reaction mixture to identify potential side reactions and adjust the conditions accordingly.

## Conclusion

The enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones represents a significant advancement in the synthesis of chiral cyclopentanes. The dual catalytic approach provides a robust and versatile platform for accessing these valuable structures with high levels of stereocontrol. The protocols and data provided in these application notes are intended to

facilitate the adoption of this powerful methodology in academic and industrial research settings.

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